Distinct NMDA Antagonist Scaffold vs. Norharmane
The 9H-Pyrido[4,3-b]indole core is explicitly claimed for the generation of NMDA-antagonists for treating Alzheimer's disease, distinguishing it from the 9H-Pyrido[3,4-b]indole core [1]. While norharmane (9H-Pyrido[3,4-b]indole) is associated with MAO inhibition and DYRK1A inhibition, the [4,3-b] scaffold in this patent family is linked to a different mechanism of action (NMDA antagonism), suggesting a unique and specific utility in neurodegenerative drug discovery.
| Evidence Dimension | Patent-Documented Pharmacological Utility |
|---|---|
| Target Compound Data | Core scaffold for NMDA-antagonists useful for Alzheimer's disease (Hydrogenated Pyrido[4,3-b]indoles) |
| Comparator Or Baseline | Norharmane (9H-Pyrido[3,4-b]indole), a known MAO-A and DYRK1A inhibitor |
| Quantified Difference | Distinct mechanism of action (NMDA antagonism vs. kinase/MAO inhibition) |
| Conditions | Inferred from patent claims and literature on β-carboline pharmacology |
Why This Matters
This provides a clear scientific rationale for choosing 9H-Pyrido[4,3-b]indole over norharmane for projects targeting NMDA receptors.
- [1] EP0876818A2. Agent for treating neuro-degenerative disorders. Zefirov N.S. et al. 1998. View Source
